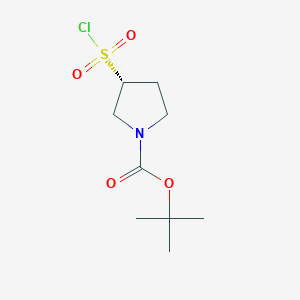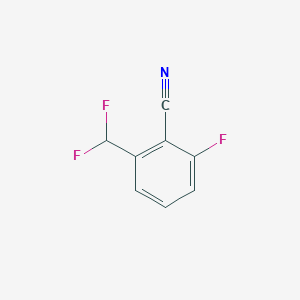
Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate
Descripción general
Descripción
Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate is a synthetic compound with the molecular formula C₉H₈F₃NO₄S and a molecular weight of 283.22 g/mol . This compound is known for its role as a high-affinity inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in various physiological and pathological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate typically involves the reaction of 4-sulfamoylbenzoic acid with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF₃I) in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Potential therapeutic applications in targeting CA IX, which is overexpressed in certain cancers.
Industry: Utilized in the development of agrochemicals and materials science investigations.
Mecanismo De Acción
The primary mechanism of action of Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate involves the inhibition of carbonic anhydrase IX (CA IX). The sulfonamide group of the compound binds to the zinc ion in the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH regulation in cancer cells, leading to reduced tumor growth and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: An ester with similar trifluoromethyl and benzoate groups but lacking the sulfonamide moiety.
4-(Trifluoromethyl)benzoic acid: A carboxylic acid derivative with a trifluoromethyl group.
Uniqueness
Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate is unique due to its sulfonamide group, which is crucial for its high-affinity binding to carbonic anhydrase IX (CA IX). This specific interaction makes it a valuable compound for studying and potentially targeting CA IX in therapeutic applications.
Propiedades
IUPAC Name |
methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-17-8(14)6-3-2-5(18(13,15)16)4-7(6)9(10,11)12/h2-4H,1H3,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJMLBDFAJBBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


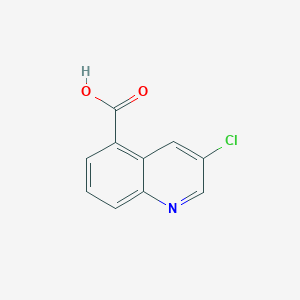
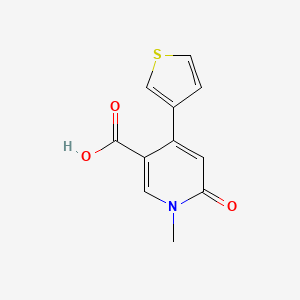
![1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1434602.png)
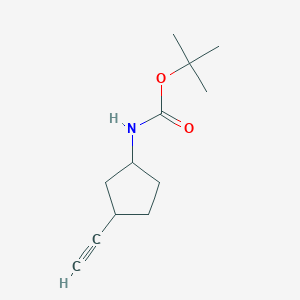
![Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1434607.png)
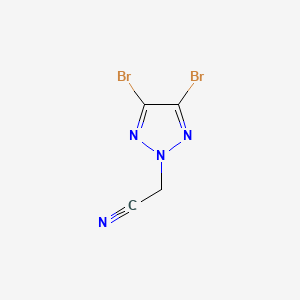
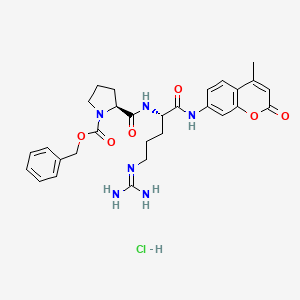

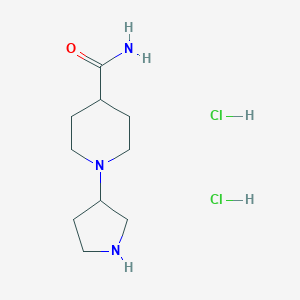

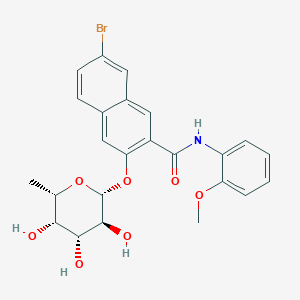
![6-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1434620.png)
